![molecular formula C13H11ClFN3OS B2595467 N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021060-68-3](/img/structure/B2595467.png)
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide, also known as CFTR corrector GLPG1837, is a small molecule drug that has shown promising results in the treatment of cystic fibrosis. This drug has been developed by Galapagos NV, a pharmaceutical company based in Belgium. The purpose of
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research on related compounds has shown the importance of structure-activity relationships (SARs) in developing potent and selective inhibitors for targets like phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). For instance, modifications of heterocyclic analogues have been explored to improve metabolic stability and efficacy in inhibiting PI3Kα and mTOR, demonstrating the potential for related compounds in cancer therapy (Stec et al., 2011).
Photovoltaic and NLO Applications
Compounds with benzothiazolinone acetamide analogs have been studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Their non-linear optical (NLO) activity also suggests applications in materials science for developing optical devices (Mary et al., 2020).
Anticancer Activity
Fluoro-substituted benzo[b]pyran analogs have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This suggests the potential therapeutic applications of related fluoro-substituted compounds in oncology (Hammam et al., 2005).
Drug Discovery and Pharmacology
The exploration of N-aryl-2-chloroacetamides as electrophilic building blocks for the synthesis of therapeutically relevant molecules, such as thiazolo[3,2-a]pyrimidinones, highlights the utility of chloroacetamide derivatives in drug discovery. These compounds have shown potential in various biological activities, including antibacterial and anti-inflammatory effects, underscoring the versatility of related compounds in pharmacological research (Janardhan et al., 2014).
Mitochondrial Complex I Activity
Studies on related compounds have utilized PET imaging probes to assess mitochondrial complex I activity, indicating the utility of fluorinated pyridazinone derivatives in biomedical imaging and the study of mitochondrial dysfunctions (Ohba et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxicity against human cancer cell lines
Mode of Action
The exact mode of action of N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide is currently unknown. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed cytotoxic effects
Biochemical Pathways
Given its cytotoxic activity, it is plausible that this compound may interfere with pathways involved in cell proliferation and survival
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against human cancer cell lines This suggests that the compound may induce cell death or inhibit cell proliferation
properties
IUPAC Name |
N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-8(19)16-12-5-6-13(18-17-12)20-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCMKDAEGOTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide |
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